molecular formula C8H14N4O6 B3262741 ManNaz CAS No. 361154-23-6

ManNaz

Cat. No.: B3262741
CAS No.: 361154-23-6
M. Wt: 262.22 g/mol
InChI Key: AFNOHTDETQTADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is a critical metabolic chemical reporter used for labeling sialic acid residues on cell surface glycans. Upon cellular uptake, Ac₄this compound is metabolized through the sialic acid biosynthetic pathway, ultimately yielding cell surface glycoconjugates, including glycoproteins and gangliosides, that display bioorthogonal azide groups . This two-step process, known as metabolic glycoengineering, enables the selective tagging and visualization of sialylated glycans in living systems without interfering with native biochemical processes . The displayed azido groups serve as chemical handles for subsequent highly specific, copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) with alkyne-bearing probes . This allows for the detection, isolation, and profiling of sialylated glycans, making Ac₄this compound a powerful tool for glycoproteomics, live-cell imaging, and tracking dynamic glycosylation changes during development and disease . Research applications extend to cancer immunotherapy, where Ac₄this compound-mediated cell surface tagging is used to attach antibody-recruiting molecules, stimulating immune-mediated cytotoxicity against cancer cells . Studies indicate that a concentration of 10 µM provides sufficient labeling efficiency for cell tracking and proteomic analysis while minimizing effects on core cellular functions such as energy generation and channel activity; higher concentrations may induce more significant physiological changes . For optimal results, researchers should determine the ideal concentration and labeling time for their specific cell system. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOHTDETQTADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Mannaz

Established Synthetic Routes for N-Azidoacetylmannosamine

The synthesis of N-azidoacetylmannosamine (ManNAz) is a well-established process in carbohydrate chemistry. A common and effective route begins with commercially available D-mannosamine hydrochloride. This starting material can be N-acylated using an activated form of azidoacetic acid.

One representative synthesis involves the reaction of D-mannosamine hydrochloride with azidoacetic acid N-hydroxysuccinimide (NHS) ester in a suitable solvent system, often with a base like sodium bicarbonate to neutralize the hydrochloride salt and facilitate the reaction. The azidoacetic acid NHS ester itself is typically prepared by reacting azidoacetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). An alternative approach involves the direct acylation using azidoacetyl chloride under carefully controlled basic conditions. These methods provide direct access to this compound, which can be purified for use in biological experiments. nih.govjenabioscience.com

Synthesis of Acylated this compound Derivatives (e.g., Ac4this compound) for Enhanced Cellular Permeability

To overcome the low membrane permeability of the highly polar this compound, its hydroxyl groups are often masked with acetyl groups, creating a prodrug form known as peracetylated N-azidoacetylmannosamine, or Ac4this compound. abo.fi This modification significantly increases the hydrophobicity of the molecule, allowing it to diffuse passively across the cell membrane with much greater efficiency. abo.finih.gov Once inside the cell, non-specific cytosolic esterases cleave the acetyl groups, releasing the active this compound to be processed by the sialic acid biosynthetic pathway. nih.govnih.gov

The synthesis of Ac4this compound typically involves the peracetylation of this compound using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or a Lewis acid. A more direct, one-pot synthesis starts with D-mannosamine hydrochloride, which is first reacted with azidoacetic acid and then peracetylated in the same reaction sequence. d-nb.info For instance, azidoacetic acid can be prepared by reacting sodium azide (B81097) with bromoacetic acid. d-nb.info The subsequent coupling with mannosamine (B8667444) followed by acetylation yields Ac4this compound. d-nb.info The enhanced cellular uptake of acetylated derivatives has been reported to improve their metabolic incorporation efficiency by up to 900-fold compared to their non-acetylated counterparts. abo.fi

Table 1: Comparison of this compound and Ac4this compound

Feature This compound Ac4this compound
Full Name N-Azidoacetylmannosamine Tetraacetylated N-azidoacetylmannosamine
Key Structural Difference Free hydroxyl groups Acetylated hydroxyl groups
Primary Advantage Biologically active form Enhanced cell permeability
Cellular Uptake Mechanism Requires transporters (low efficiency) Passive diffusion (high efficiency)
Intracellular Fate Directly enters sialic acid pathway Deacetylation by esterases, then enters pathway

Strategies for Novel this compound Analog Synthesis and Functional Group Modification

Research has expanded beyond simple acetylation to create novel this compound analogs with improved biological properties or alternative functionalities. These strategies aim to fine-tune the molecule for greater metabolic flux, reduced cytotoxicity, or to introduce different chemical handles for bioorthogonal chemistry.

A significant development has been the synthesis of butanoylated this compound derivatives. Studies have shown that analogs like 1,3,4-O-Bu3this compound (a tributanoylated version) can effectively label cellular sialoglycans at concentrations 3 to 5 times lower than Ac4this compound. nih.govnih.gov This increased efficiency is coupled with a lack of cytotoxicity at high concentrations, a notable improvement over some peracetylated compounds which can inhibit cell growth. nih.govnih.gov The synthesis of these analogs follows similar principles to acetylation, using butanoic anhydride or other activated forms of butyric acid to acylate the sugar backbone.

Other functional group modifications have been explored to introduce different chemical reporters. For example, a peracetylated ManNAc analog containing a pendant acetylthio- group (Ac5ManNTGc) has been synthesized to enable the incorporation of thiol functionalities onto the cell surface. The synthesis of such novel analogs often involves a multi-step process starting from D-mannosamine hydrochloride, where the hydroxyl groups are first O-acetylated, followed by N-acylation with the desired modified acyl group. This modular approach allows for the introduction of a wide array of functional groups, including ketones, alkynes, and various acyl chains, to probe different biological processes.

Table 2: Selected Synthetic Reactions for this compound and Derivatives

Product Starting Materials Key Reagents/Conditions Purpose of Derivative
This compound D-mannosamine HCl, Azidoacetic acid Coupling agent (e.g., DCC), Base Core metabolic precursor
Ac4this compound This compound or D-mannosamine HCl Acetic anhydride, Pyridine Enhance cell permeability
1,3,4-O-Bu3this compound This compound Butyric anhydride, Catalyst Improve metabolic efficiency and reduce cytotoxicity
Ac5ManNTGc D-mannosamine HCl Acetic anhydride, Acetylthioacetic acid Introduce thiol groups onto cell surfaces

Development of Caged and Responsive this compound Precursors for Spatiotemporal Control in Research

A sophisticated frontier in this compound chemistry is the development of "caged" and responsive precursors that allow for spatiotemporal control over metabolic labeling. Caged compounds are molecules that have been chemically modified with a photolabile protecting group, rendering them biologically inactive. The active molecule is released only upon irradiation with light of a specific wavelength, enabling researchers to initiate metabolic labeling at a precise time and location within a biological sample.

The synthesis of a caged this compound derivative involves installing a photoremovable group, such as a nitroveratryloxycarbonyl (NVOC) or a related photolabile moiety, onto one of the sugar's critical functional groups (e.g., a hydroxyl group). This modification prevents the molecule from being recognized and processed by the cellular machinery. When the experimenter shines UV light on the target cells or tissues, the photolabile group is cleaved, "uncaging" the this compound and allowing it to enter the sialic acid pathway. This technique provides unparalleled precision for studying dynamic glycan processes.

Another advanced strategy involves creating photoactivatable probes by appending a diazirine-alkyne linker to the mannosamine structure. nih.gov Upon photoactivation, the diazirine group forms a highly reactive carbene, which can covalently cross-link the sugar to nearby interacting proteins, while the alkyne handle allows for subsequent detection and enrichment via click chemistry. d-nb.infonih.gov These responsive precursors are powerful tools for identifying the specific protein binding partners of glycans in their native cellular environment. d-nb.info

Metabolic Integration and Biosynthetic Pathways of Mannaz

Cellular Uptake and Intracellular Processing of ManNAz

This compound is typically supplied to cells in a peracetylated form, such as tetraacetylated N-azidoacetylmannosamine (Ac₄this compound). scientificlabs.co.ukfrontiersin.orgjohnshopkins.edulumiprobe.com The acetyl groups increase the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. scientificlabs.co.ukjohnshopkins.edu Once inside the cell, non-specific intracellular esterases cleave the acetyl groups, releasing the free this compound. scientificlabs.co.ukjohnshopkins.eduplos.org This deacetylation is crucial for this compound to enter the downstream metabolic pathways. johnshopkins.edu

Enzymatic Conversion within the Sialic Acid Biosynthetic Pathway

Following deacetylation, this compound enters the sialic acid biosynthetic pathway, mimicking the natural substrate ManNAc. fishersci.dkresearchgate.net The de novo synthesis of sialic acid (N-acetylneuraminic acid, Neu5Ac) in vertebrates involves a series of enzymatic steps primarily occurring in the cytosol. nih.govrsc.org The initial and rate-limiting steps are catalyzed by a bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). researchgate.netnih.govnih.govresearchgate.net The epimerase domain of GNE converts UDP-GlcNAc to ManNAc, and the kinase domain phosphorylates ManNAc to ManNAc-6-phosphate. nih.govnih.govwikipedia.org While ManNAc is the natural substrate for the kinase activity of GNE, this compound can also be recognized and processed by the enzymes in this pathway due to their permissive nature. fishersci.dkrsc.org

The pathway continues with N-acetylneuraminate synthase (NANS), which condenses ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-phosphate). researchgate.netrsc.orgontosight.ai A phosphatase then dephosphorylates Neu5Ac-9-phosphate to yield Neu5Ac. researchgate.netrsc.org In the case of this compound, these enzymes process it through analogous steps, ultimately leading to the formation of N-azidoacetylneuraminic acid (SiaNAz), the azide-modified sialic acid analog. fishersci.norsc.orgnih.gov

The final step in the biosynthesis of activated sialic acid involves the enzyme N-acylneuraminate cytidylyltransferase (CMAS), which is located in the nucleus. researchgate.netru.nlresearchgate.net CMAS catalyzes the conversion of SiaNAz to CMP-SiaNAz, the activated form required for incorporation into glycoconjugates. researchgate.netnih.gov

Mechanisms of Azido-Sialic Acid Incorporation into Glycoconjugates

CMP-SiaNAz, the activated form of the azido-sialic acid, is then transported from the nucleus into the Golgi apparatus by specific nucleotide sugar transporters, such as SLC35A1. rsc.orgresearchgate.net Within the Golgi, SiaNAz is transferred to nascent glycoproteins and glycolipids by sialyltransferases (STs). rsc.orgresearchgate.netrsc.org Sialyltransferases are a family of glycosyltransferases that catalyze the formation of glycosidic linkages between sialic acid and acceptor glycans. nih.gov The promiscuity of these enzymes allows them to utilize CMP-SiaNAz as a substrate, incorporating SiaNAz residues into the terminal positions of growing glycan chains on proteins and lipids. frontiersin.orgrsc.org This process results in the display of azide-modified sialoglycans on the cell surface and in secreted glycoproteins. fishersci.norsc.orgoup.comnih.gov

This compound can be incorporated into both N-linked and O-linked glycans, as well as gangliosides, through its conversion to the corresponding azido (B1232118) sialic acid derivative. nih.govnih.govresearchgate.net

Comparative Metabolic Flux Analyses with Endogenous Monosaccharides and Other Analogues

Studies have compared the metabolic flux of this compound and other ManNAc analogs through the sialic acid biosynthetic pathway. The efficiency of incorporation can vary depending on the specific analog and cell type. nih.govru.nlmdpi.com For instance, peracetylated this compound (Ac₄this compound) is generally more efficient for metabolic labeling compared to non-acetylated this compound, allowing for the use of lower concentrations in cell culture experiments. johnshopkins.edu

Comparisons with other analogs, such as alkynyl-modified mannosamine (B8667444) derivatives like ManNAl (N-(4-pentynoyl)mannosamine), have shown variations in incorporation efficiency. In some cell lines, ManNAl has demonstrated higher metabolic labeling efficiency than this compound. nih.govmdpi.com This suggests that subtle differences in the N-acyl structure of the analogs can influence their recognition and processing by the enzymes in the sialic acid biosynthetic pathway. nih.gov

High-flux ManNAc analogs, such as those with tributanoyl modifications (e.g., 1,3,4-O-Bu₃this compound), have been developed to enhance metabolic flux into the sialic acid pathway at lower concentrations compared to peracetylated compounds like Ac₄this compound. nih.govnih.govresearchgate.net These high-flux analogs can increase intracellular sialic acid production and cell surface sialylation. researchgate.netnih.govresearchgate.net However, the relationship between increased intracellular sialic acid production and increased cell surface display is not always direct, as it can depend on the availability of acceptor sites on glycans. researchgate.net

Studies involving metabolic flux analyses have also investigated the potential for ManNAc analogs to enter alternative metabolic routes, such as the hexosamine biosynthesis pathway, particularly when the sialic acid biosynthesis pathway is perturbed. ru.nl While the sialic acid pathway is considered relatively unique, under certain conditions, ManNAc analogs could potentially be converted into modified N-acetylgalactosamine (GalNAc), GlcNAc, or other sugars. ru.nl However, some studies suggest that certain sialic acid analogs, unlike some mannosamine analogs, are utilized more specifically in the sialoglycan synthesis pathway. ru.nl

Research findings indicate that the concentration of this compound used for metabolic labeling can influence cellular processes beyond glycosylation, potentially affecting metabolic processes and ATP generation at higher concentrations. nih.gov This highlights the importance of optimizing analog concentrations for specific applications to achieve efficient labeling while minimizing unintended cellular effects. lumiprobe.comnih.gov

Data Tables

While the search results provide qualitative comparisons and discuss experimental findings, detailed quantitative data tables comparing metabolic flux or incorporation efficiency across various cell lines and analogs were not consistently available in a format suitable for direct extraction into a table without further synthesis and potential interpretation of graphical data. However, the text provides the basis for understanding the relative efficiencies and factors influencing metabolic integration.

Molecular Mechanisms of Bioorthogonal Labeling Utilizing Mannaz

Principles of Azide-Alkyne Cycloaddition (Click Chemistry) in Glycoconjugate Labeling

Azide-alkyne cycloaddition, commonly known as Click Chemistry, is a powerful bioorthogonal reaction widely used with ManNAz-labeled glycoconjugates sbsgenetech.combenchchem.com. This reaction involves the joining of an azide (B81097) group with an alkyne group to form a stable triazole ring mdpi.comjci.org. Two primary variants are employed:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is catalyzed by copper(I) and is known for its high efficiency and relatively fast kinetics mdpi.comjci.orgmdpi.com. In the context of this compound labeling, cells or biological samples containing azide-tagged glycans are reacted with alkyne-functionalized probes (e.g., fluorescent dyes, biotin) in the presence of a copper catalyst and a stabilizing ligand mdpi.comjci.orgmdpi.com. The copper catalyst accelerates the reaction significantly and improves regioselectivity mdpi.com. However, the potential toxicity of copper ions, particularly in live cell or in vivo applications, necessitates the use of biocompatible ligands to mitigate adverse effects mdpi.commdpi.com.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry approach utilizes strained cyclooctynes that react with azides without the need for a catalyst mdpi.comresearchgate.netresearchgate.net. The inherent ring strain of the cyclooctyne (B158145) provides the necessary energy barrier for the cycloaddition to occur spontaneously under physiological conditions mdpi.com. SPAAC is particularly valuable for labeling in living systems where copper toxicity is a concern mdpi.comresearchgate.net. This compound-labeled glycans on cell surfaces have been successfully targeted using cyclooctyne-functionalized probes via SPAAC researchgate.netresearchgate.net.

Both CuAAC and SPAAC result in the formation of a stable covalent bond, allowing for robust labeling and subsequent detection or functionalization of the this compound-modified glycoconjugates researchgate.netjci.org.

Application of Staudinger Ligation for this compound-Mediated Conjugation

The Staudinger ligation is another bioorthogonal reaction utilized for conjugating probes to azide-labeled biomolecules, including those tagged with this compound fishersci.atmdpi.combenchchem.com. This reaction involves the reaction between an azide and a triarylphosphine mdpi.comnih.gov. A modified version, known as the Staudinger-Bertozzi ligation, was developed to create a stable amide bond, making it suitable for bioconjugation nih.govoup.compapyrusbio.com.

In this compound-mediated Staudinger ligation, cells or samples containing azide-modified glycans are treated with phosphine-functionalized probes fishersci.atmdpi.comoup.com. The reaction proceeds through an iminophosphorane intermediate, which is then captured by an electrophilic trap (typically an ester group on the phosphine) to form a stable amide linkage nih.govpapyrusbio.com. This reaction is catalyst-free and can be performed under aqueous, biocompatible conditions mdpi.comnih.gov. While highly selective, the Staudinger ligation generally exhibits slower kinetics compared to Click Chemistry, potentially requiring higher concentrations of reagents for efficient labeling google.comreading.ac.uk. Despite this, it has been successfully applied for labeling this compound-modified antibodies and imaging in living mice nih.govoup.com.

Specificity and Efficiency of this compound-Based Labeling in Diverse Biological Systems

This compound-based metabolic labeling offers a highly specific method for targeting sialoglycans sbsgenetech.comresearchgate.net. When supplied to cells, this compound enters the sialic acid biosynthetic pathway and is converted into an azido-sialic acid derivative, which is then incorporated into newly synthesized glycoconjugates, primarily on the cell surface fishersci.atbenchchem.comresearchgate.net. This metabolic incorporation is specific to the pathways that utilize ManNAc as a precursor, thus selectively labeling sialoglycans sbsgenetech.comresearchgate.net.

Studies have demonstrated the efficiency of this compound in labeling sialoglycans across diverse biological systems, including various mammalian cell lines and in vivo models benchchem.comresearchgate.netnih.gov. For instance, Ac₄this compound has been widely used for metabolic labeling of glycoconjugates in cells like HeLa and in mice researchgate.net. Research comparing different ManNAc and sialic acid analogs for metabolic incorporation showed that this compound was a highly effective reporter for studying sialylation in various human colon cell lines nih.gov.

The efficiency of labeling can be influenced by factors such as the concentration of this compound and the specific cell type or organism being studied benchchem.comoup.comnih.gov. Studies have shown that this compound can effectively label glycans at relatively low concentrations, and the optimal concentration may vary depending on the experimental system benchchem.comoup.com. For example, an optimal concentration of around 10 μM Ac₄this compound was found to provide effective labeling with minimal impact on cell proliferation in one study benchchem.comoup.com.

Data from research studies highlight the differential labeling efficiency of this compound and its analogs in various cell lines.

Cell LineReporter Sugar (Peracetylated)Labeling EfficiencyReference
Human Colon CellsThis compoundHigh nih.gov
HEK293Ac₄this compoundEffective nih.gov
HeLaAc₄this compoundEffective researchgate.netnih.gov
A549 cellsAc₄this compoundLow cytotoxicity, effective labeling researchgate.net

This table illustrates that this compound and its acetylated form are effective for metabolic labeling of sialylated glycans in different cell types, although efficiency can vary.

Considerations for Reaction Kinetics and Biocompatibility in In Vitro and Ex Vivo Studies

When utilizing this compound for bioorthogonal labeling in vitro and ex vivo, several factors related to reaction kinetics and biocompatibility must be considered.

Reaction Kinetics: The speed of the bioorthogonal reaction is crucial for efficient labeling, especially when studying dynamic biological processes or when working with limited sample sizes. CuAAC generally offers faster kinetics compared to Staudinger ligation, allowing for shorter reaction times mdpi.commdpi.comreading.ac.uk. However, the presence of copper requires careful optimization of ligand concentration to balance reaction speed with potential toxicity mdpi.commdpi.com. SPAAC provides a copper-free alternative with reasonably fast kinetics, driven by the strain of the alkyne partner mdpi.comgoogle.com. The choice of the bioorthogonal reaction and its kinetics will depend on the specific experimental goals and the biological system being studied.

Biocompatibility: The bioorthogonal reaction must not significantly perturb the biological system. The azide group of this compound is inherently biocompatible due to its small size and inertness towards most biological molecules fishersci.atfishersci.no. However, the reaction conditions and the complementary probe must also be biocompatible.

CuAAC Biocompatibility: While efficient, the copper catalyst used in CuAAC can generate reactive oxygen species (ROS), leading to cytotoxicity mdpi.commdpi.comreading.ac.uk. The use of appropriate copper-chelating ligands is essential to minimize copper toxicity in live cell and ex vivo applications mdpi.commdpi.com.

SPAAC Biocompatibility: SPAAC is inherently more biocompatible as it does not require a metal catalyst mdpi.comresearchgate.net. This makes it a preferred choice for labeling in living cells and organisms mdpi.comresearchgate.net.

Staudinger Ligation Biocompatibility: The Staudinger ligation is also considered highly biocompatible and can be performed under physiological conditions without catalysts mdpi.comnih.gov. Its slower kinetics, however, might necessitate higher reagent concentrations, which could potentially introduce other forms of stress on the biological system google.comreading.ac.uk.

Studies have investigated the biocompatibility of Ac₄this compound itself, showing low cytotoxicity at commonly used concentrations in various cell lines benchchem.comoup.comresearchgate.net. For example, Ac₄this compound showed low cytotoxicity in A549 cells at various concentrations for 72 hours in vitro researchgate.net. However, higher concentrations of Ac₄this compound have been shown to reduce cell proliferation benchchem.comoup.com. Therefore, optimizing the concentration of this compound and the reaction conditions is critical to ensure effective labeling while maintaining cell viability and function in in vitro and ex vivo studies.

Research findings on biocompatibility and reaction conditions:

Reaction TypeCatalyst RequiredBiocompatibility NotesKinetic SpeedReference
CuAACCopper(I)Requires ligands to mitigate copper toxicityFast mdpi.commdpi.com
SPAACNoHigh biocompatibility, copper-freeModerate mdpi.comresearchgate.net
Staudinger LigationNoHigh biocompatibility, catalyst-freeSlow mdpi.comreading.ac.uk

This table summarizes the key considerations for choosing a bioorthogonal reaction based on kinetics and biocompatibility in this compound-based labeling experiments.

Applications of Mannaz in Advanced Glycobiology Research

Metabolic Labeling of Glycoproteins and Glycans

Metabolic labeling with ManNAz is a fundamental technique that allows researchers to tag newly synthesized glycans with a bioorthogonal handle within living cells or organisms. sigmaaldrich.comnih.govrsc.orgresearchgate.netpnas.orgmdpi.comuni-konstanz.de This process leverages the cell's natural biosynthetic pathways to incorporate the unnatural sugar analog into complex glycan structures. sigmaaldrich.comnih.govrsc.orgresearchgate.netpnas.orgnih.govuni-konstanz.de The resulting azide-labeled glycans can then be selectively targeted for visualization, tracking, or isolation using various bioorthogonal reactions. cenmed.comtocris.comcenmed.comsigmaaldrich.comlumiprobe.comcd-bioparticles.netsigmaaldrich.comnih.govrsc.orgresearchgate.netpnas.orgsigmaaldrich.comrsc.orgrsc.orgresearchgate.netsigmaaldrich.commdpi.comresearchgate.netuni-konstanz.deacs.org

Real-Time Visualization and Tracking of Glycosylation Dynamics

The azide (B81097) group incorporated into glycans via this compound can be conjugated with fluorescent probes through bioorthogonal reactions, enabling the visualization of labeled glycans in real-time or at specific time points. cenmed.comtocris.comnih.govresearchgate.netpnas.orgrsc.orgresearchgate.netuni-konstanz.deacs.org This capability is crucial for studying the dynamic processes of glycan biosynthesis, trafficking, and turnover. acs.orgnih.gov Ac4this compound has been successfully used to visualize sialic acids in a variety of cell types and even in living organisms such as mice and zebrafish. rsc.orgpnas.orgpnas.orgresearchgate.net Studies have demonstrated that the incorporation and subsequent detection of labeled glycans can occur relatively quickly, with azide-dependent fluorescence observed within 90 minutes in some cell lines. acs.orgnih.gov Furthermore, advanced techniques like FRET-based microscopy, combining protein-specific labeling with metabolic glycan labeling using Ac4this compound, have been developed to visualize the glycosylation status of specific proteins. rsc.org

High-Resolution Analysis of Cell Surface Glycosylation Patterns

Sialic acids are frequently found as terminal residues on cell surface glycans, making this compound labeling particularly useful for studying the cell surface glycome. tocris.comsigmaaldrich.comnih.govnih.govrsc.orgrsc.orgpnas.orgsigmaaldrich.comrsc.orgrsc.orgpnas.orgresearchgate.net The azide tag allows for the selective labeling of these cell surface glycoconjugates. sigmaaldrich.comrsc.orgrsc.orgresearchgate.netsigmaaldrich.comnih.govrsc.orgrsc.orgresearchgate.net Following metabolic labeling, the azide-tagged glycans on the cell surface can be reacted with probes conjugated to fluorescent dyes or biotin (B1667282), enabling their analysis by techniques such as flow cytometry or fluorescence microscopy. tocris.comsigmaaldrich.comrsc.orgrsc.orgpnas.orgrsc.orgpnas.org This approach facilitates high-resolution analysis of cell surface glycosylation patterns and allows for the investigation of changes in sialylation in different physiological or pathological conditions, including various diseases. sigmaaldrich.comrsc.orgresearchgate.netresearchgate.netresearchgate.net Moreover, methods combining metabolic labeling with chemical cross-linking and mass spectrometry can provide insights into sialic acid-mediated protein networks on the cell membrane. rsc.org

Investigation of Glycosylation in Secreted Proteins and Extracellular Vesicles

This compound labeling is not limited to cell surface glycans; it is also incorporated into secreted sialoglycoproteins. tocris.comnih.govacs.org This allows for the investigation of glycosylation patterns of proteins released by cells. acs.orgresearchgate.netresearchgate.net Secreted glycoproteins from this compound-labeled cells can be enriched from complex cell culture media using strategies that combine traditional methods like lectin-based enrichment with click chemistry utilizing alkyne-functionalized beads. researchgate.net Techniques such as the high-performance secretome enrichment with click sugars (hiSPECS) method have been developed to selectively capture and analyze azido-labeled secreted glycoproteins, even from low sample amounts. researchgate.net Beyond secreted proteins, this compound has also been applied to label glycoRNAs found on the cell surface, which can be associated with extracellular vesicles, suggesting a broader application in studying the glycosylation of components released from cells. tocris.com Research has also utilized this compound labeling to study the impact of glycosylation on specific secreted viral proteins, such as the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov

Glycoproteomic and Glycomic Profiling

Metabolic labeling with azido (B1232118) sugars like this compound serves as a powerful precursor for comprehensive glycoproteomic and glycomic analyses. sigmaaldrich.comresearchgate.netnih.govmdpi.comucdavis.edu This approach enables the identification and characterization of glycosylation at a system-wide level, providing insights into the "glycoprotein fingerprints" associated with various biological states, including diseases. sigmaaldrich.com Glycoproteomics focuses on the analysis of intact glycoproteins and glycopeptides, providing information on both the protein backbone and the attached glycans, as well as their sites of attachment. mdpi.comucdavis.edu Glycomics, on the other hand, typically involves the analysis of glycans released from glycoproteins or other glycoconjugates. mdpi.comucdavis.edu

Enrichment and Identification of this compound-Labeled Glycoproteins

A key advantage of metabolic labeling with this compound is the ability to selectively enrich azide-tagged glycoproteins or glycopeptides from complex biological mixtures. sigmaaldrich.comrsc.orgresearchgate.netsigmaaldrich.commdpi.comresearchgate.netucdavis.eduacs.org This enrichment is achieved through bioorthogonal reactions where the azide group reacts with probes conjugated to affinity tags. tocris.comsigmaaldrich.comrsc.orgrsc.orgresearchgate.netsigmaaldrich.com Commonly used affinity tags include biotin, which allows for enrichment using avidin (B1170675) or streptavidin affinity purification, and epitope tags like FLAG, enabling enrichment by immunoprecipitation. tocris.comsigmaaldrich.comrsc.orgrsc.orgresearchgate.netsigmaaldrich.comsigmaaldrich.commdpi.comacs.org Copper-free click chemistry, utilizing cyclooctyne-functionalized beads or probes, is another effective method for enriching azide-labeled molecules. tocris.comlumiprobe.commdpi.comresearchgate.net Following enrichment, the captured glycoproteins or glycopeptides are typically identified using advanced mass spectrometry (MS)-based proteomics techniques, such as LC-MS/MS. tocris.comsigmaaldrich.comrsc.orgsigmaaldrich.comnih.govrsc.orgmdpi.comresearchgate.netucdavis.eduacs.orgacs.orgnih.gov This workflow allows for the identification of a wide range of glycoproteins, including those that may be low in abundance or previously uncharacterized. sigmaaldrich.com

Comprehensive Mapping of Glycosylation Sites and Structures

MS-based analysis of enriched glycopeptides obtained from this compound-labeled samples allows for detailed characterization of glycosylation, including the identification of specific glycosylation sites on proteins and the determination of the structures of the attached glycans. sigmaaldrich.comrsc.orgnih.govrsc.orgmdpi.comucdavis.eduacs.orgacs.orgnih.gov Techniques like LC-MS/MS are routinely employed for this purpose. sigmaaldrich.comucdavis.edu Innovative methods, such as isotope-targeted glycoproteomics (IsoTaG), have been developed to utilize isotope recoding for the characterization of azidosugar-labeled glycopeptides with intact glycans, facilitating a more comprehensive analysis of the glycoproteome. acs.orgnih.gov Studies employing Ac4this compound labeling combined with MS-based analysis have led to the identification and mapping of hundreds of sialoglycopeptides and their corresponding glycoproteins, providing detailed information on glycosylation sites and associated glycan structures. nih.govacs.orgnih.gov This type of analysis can also provide quantitative insights, such as the relative incorporation levels of the non-natural sialic acid (SiaNAz) compared to natural sialic acids on specific glycopeptides. nih.gov

Elucidation of this compound Impact on Cellular Homeostasis and Signaling Pathways

Analysis of this compound Effects on Gene Expression and Cellular Physiology

Studies have shown that treatment with Ac4this compound can modulate gene expression levels and affect various aspects of cellular physiology. For instance, in human lung adenocarcinoma cells (A549), treatment with 50 µM Ac4this compound induced significant changes in the expression of over 2000 genes compared to control cells nih.govresearchgate.net. This included the upregulation of genes related to inflammation and immune response pathways, as well as the activation of biofunctional pathways associated with urogenital cancer and cellular infiltration nih.govresearchgate.net. Conversely, processes like cell maturation and surface receptor-linked signal transduction were inhibited nih.govresearchgate.net.

Lower concentrations, such as 10 µM Ac4this compound, have been reported to have lesser effects on the physiological and biochemical properties of cells nih.gov. The observed changes in gene expression and cellular physiology at higher concentrations suggest that the metabolic incorporation of azido-sugars can influence cellular functions beyond simple labeling nih.gov.

Studies on Cellular Proliferation, Migration, and Adhesion in this compound-Treated Systems

While some studies indicate that Ac4this compound treatment does not affect cell viability at certain concentrations, others report that higher concentrations can inhibit proliferation and cellular adhesion nih.govmdpi.comresearchgate.netthno.org. For example, concentrations over 20 µM Ac4this compound have been shown to inhibit the functional properties of stem cells, including proliferation rate and genes related to cell adhesion mdpi.com. However, these effects were not observed in mesenchymal stem cells (MSCs) treated with 20 µM Ac4this compound mdpi.com.

Investigation of Intracellular Signaling Cascades Modulated by Glycan Engineering

Research has indicated that treatment with 50 µM Ac4this compound can change physiological and biochemical properties through modified glycosylation, impacting signaling pathways such as the PI3K-Akt pathway and MAPK pathway thno.org. This highlights the potential of glycan engineering to influence critical intracellular signaling cascades that govern various cellular functions, including stem cell fate thno.org.

Application in Stem Cell Glycoengineering Research

This compound is a valuable tool in stem cell glycoengineering, enabling researchers to label, track, and modulate the behavior of stem cells through targeted glycan modification nih.govmdpi.com.

Labeling and Tracking of Mesenchymal Stem Cells and Other Progenitor Cells

Metabolic glycoengineering with Ac4this compound is a widely used method for labeling and tracking mesenchymal stem cells (MSCs) and other progenitor cells mdpi.comgoogle.comacs.org. By incubating stem cells with Ac4this compound, azide groups are introduced onto the cell surface glycans, primarily as azidosialic acid mdpi.comgoogle.com. These azide groups can then be reacted with various probes or nanoparticles functionalized with complementary bioorthogonal groups, such as cyclooctynes, through click chemistry mdpi.comgoogle.comacs.org.

This approach allows for efficient and specific labeling of stem cells, which can then be tracked in vitro and in vivo using various imaging modalities mdpi.comgoogle.comacs.org. Studies have demonstrated the successful tracking of MSCs labeled with fluorescent dyes, magnetic nanoparticles, and gold nanoparticles via metabolic glycoengineering with Ac4this compound and subsequent click chemistry mdpi.comgoogle.comacs.org. This labeling method has been shown to be effective for tracking transplanted cells in animal models researchgate.netacs.org.

Modulating Stem Cell Fate and Function through Glycan Modification

Glycans play significant roles in regulating stem cell pluripotency, differentiation, and function thno.orgmdpi.com. Metabolic glycoengineering with this compound offers a means to modulate stem cell fate and function by altering their cell surface glycan presentation mdpi.com.

While high concentrations of Ac4this compound can negatively impact stem cell properties, optimized concentrations can introduce azide groups without significantly affecting viability, proliferation, differentiation potential, or the expression of key stem cell markers and oncogenic genes mdpi.comresearchgate.netnih.govacs.org. This allows researchers to introduce bioorthogonal handles for further functionalization without compromising the intrinsic characteristics of the stem cells nih.govacs.org.

Site-Specific Modification of Biomolecules for Research Probes and Imaging

This compound serves as a key tool for introducing a chemical handle, the azide group, into glycans through metabolic glycoengineering (MGE). This allows for subsequent site-specific modification of glycoconjugates, including glycoproteins and glycolipids, without significantly disrupting cellular processes tocris.commdpi.com. The azide group is bioorthogonal, meaning it does not react with most native biological functional groups under physiological conditions, making it ideal for selective labeling reactions in complex biological environments researchgate.netmdpi.com.

Upon cellular uptake, often in its peracetylated form (Ac4this compound) to enhance membrane permeability, this compound enters the sialic acid biosynthetic pathway. Within the cell, the acetyl groups are removed by esterases, and the resulting this compound is converted into the corresponding azido-sialic acid (SiaNAz). SiaNAz is then incorporated into newly synthesized sialoglycans by cellular glycosyltransferases, effectively tagging these glycans with an azide handle tocris.comnih.govjci.orgoup.com. This metabolic labeling strategy allows for the study of glycan biosynthesis, trafficking, and function tocris.comsigmaaldrich.com.

The incorporated azide group provides a versatile handle for conjugation with various probes via bioorthogonal reactions. The most common reactions used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry, as well as the Staudinger ligation researchgate.netmdpi.comfrontiersin.org. These reactions allow for the attachment of fluorescent dyes, affinity tags (like biotin), or other functional molecules to the metabolically labeled glycans nih.govfrontiersin.org.

Glycoengineering of Antibodies and Other Proteins for Functional Studies

This compound is extensively used in the glycoengineering of antibodies and other proteins. By metabolically labeling cells expressing these proteins with this compound, researchers can introduce azide-modified sialic acids into the protein's glycan structures oup.com. This site-specific modification, typically occurring at conserved glycosylation sites like the CH2 region of antibody heavy chains, allows for the creation of homogeneous glycoforms or the attachment of various molecules without interfering with the protein's antigen-binding site or other critical functional domains oup.comresearchgate.netnih.gov.

This approach has been used to study the impact of glycosylation on protein function, pharmacokinetics, and immunogenicity johnshopkins.edunih.gov. For example, metabolic labeling with this compound followed by conjugation to specific molecules has been employed to investigate how glycan modifications on viral glycoproteins, such as HIV-1 gp120, affect their interaction with host cells and antigen uptake nih.gov. Furthermore, glycoengineering using this compound and click chemistry has enabled the generation of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios and site-specific conjugation, potentially leading to improved therapeutic properties nih.gov.

Studies have shown that this compound is primarily incorporated into sialic acid residues on N- and O-linked glycans nih.gov. While the incorporation is often targeted towards specific glycan types or sites depending on the metabolic pathways and enzymes involved, researchers can verify the specificity, for instance, by treating labeled glycans with enzymes like sialidase to remove the azido-labeled sialic acids nih.gov.

Development of Fluorescent and Affinity Probes for Glycan Detection

The azide group introduced by this compound metabolic labeling serves as a handle for conjugating fluorescent and affinity probes, enabling the detection, visualization, and isolation of glycans and glycoconjugates nih.govmdpi.comsigmaaldrich.com.

Fluorescent probes bearing alkynes or cyclooctynes can react with the azide-labeled glycans via click chemistry, allowing for the visualization of glycan distribution and dynamics in living cells, tissues, and even whole organisms mdpi.comrsc.orgrsc.orgpnas.org. This has been demonstrated in various cell types and model organisms like zebrafish and mice mdpi.compnas.org. The use of "smart" fluorescent probes that become emissive only after reacting with the azide can minimize background fluorescence, improving imaging clarity pnas.org. Multicolor labeling strategies using different bioorthogonal reactions and fluorescent probes have also been developed to visualize multiple glycan types simultaneously rsc.orgrsc.org.

Affinity probes, such as biotinylated compounds, can also be conjugated to azide-labeled glycans using bioorthogonal chemistry nih.govbio-techne.combiorxiv.org. The high affinity of biotin for streptavidin allows for the capture and enrichment of labeled glycoconjugates, which can then be analyzed by techniques like mass spectrometry for glycoproteomic studies researchgate.netsigmaaldrich.combio-techne.com. This enables the identification of specific glycoproteins or glycolipids that have been metabolically labeled, providing insights into their expression levels and modifications in different biological states, including disease sigmaaldrich.com.

Research findings highlight the successful application of this compound in conjunction with fluorescent and affinity probes for various studies, including tracking sialylation changes, investigating glycan localization, and enriching specific subsets of glycoproteins for detailed analysis bio-techne.combiorxiv.orgnih.govresearchgate.net. The efficiency and specificity of labeling can vary depending on the cell type and the specific metabolic and enzymatic machinery present mdpi.comnih.gov.

Analytical and Methodological Approaches in Mannaz Research

Spectroscopic Techniques (NMR, MS) for Structural Elucidation and Quantification of ManNAz and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the structural elucidation and quantification of this compound and its metabolic products. NMR provides detailed information about the structure, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com This is crucial for confirming the structure of synthesized this compound and identifying its metabolites within biological systems. nih.govnumberanalytics.com MS, on the other hand, determines the mass-to-charge ratio of molecules, enabling their identification and quantification based on their unique mass profiles. numberanalytics.comchemyx.com

The combination of NMR and MS is particularly powerful for analyzing complex biological samples containing this compound and its derivatives. numberanalytics.com For instance, MS can be used to identify the presence of azide-labeled glycans after metabolic incorporation of this compound. nih.gov High-resolution MS can provide accurate mass measurements, aiding in the determination of the elemental composition of this compound metabolites. NMR can then provide further structural confirmation. While NMR generally requires higher sample concentrations than MS, it offers unparalleled structural detail and can distinguish between isomers that may have similar masses. uii.ac.id

Quantitative NMR can be used to determine the concentration of this compound or its metabolites in a sample. uii.ac.id Similarly, quantitative MS techniques, such as selected reaction monitoring (SRM), can be employed for sensitive and specific quantification of these compounds in complex biological matrices like plasma. nih.gov

Chromatographic Methods (HPLC, LC-MS) for Isolation and Characterization of Labeled Glycoconjugates

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the isolation, separation, and characterization of glycoconjugates labeled with this compound. chemyx.comrajithperera.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. chemyx.comrajithperera.com This allows for the isolation of specific labeled glycoconjugates from complex biological samples. researchgate.net

LC-MS couples the separation power of HPLC with the identification and quantification capabilities of MS. chemyx.comrajithperera.com This hyphenated technique is widely used in this compound research to analyze labeled glycans and glycoproteins. nih.govmdpi.comresearchgate.net After metabolic incorporation of this compound, cells or tissues are lysed, and the labeled glycoconjugates are isolated. These are then separated by LC, and the eluting components are analyzed by MS to identify and characterize the azide-containing species. nih.govmdpi.comresearchgate.net LC-MS methods have been developed for the quantitative analysis of related compounds like N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in biological samples, highlighting the applicability of this technique to monosaccharide precursors and their derivatives. nih.gov

The azide (B81097) group introduced by this compound can be further reacted with alkyne or phosphine (B1218219) probes via click chemistry, often incorporating a tag like biotin (B1667282) or a fluorescent dye. nih.govnih.govpnas.org Subsequent isolation and characterization of these labeled glycoconjugates can be performed using affinity purification (e.g., using streptavidin for biotinylated glycans) followed by LC-MS analysis. researchgate.net

Flow Cytometry and Advanced Microscopy for Cellular Labeling and Imaging

Flow cytometry and advanced microscopy techniques are widely used to assess the efficiency of this compound incorporation into cell surface glycans and to visualize the distribution and trafficking of labeled glycoconjugates within cells and tissues.

Flow cytometry allows for the quantitative analysis of fluorescence on individual cells. nih.govthno.orgrsc.org After metabolic labeling with this compound and subsequent reaction with a fluorescent probe via click chemistry, cells can be analyzed by flow cytometry to determine the level of azide incorporation on the cell surface. nih.govthno.orgrsc.org This provides a quantitative measure of metabolic glycoengineering efficiency. thno.orgrsc.org Flow cytometry can also be used to assess the uniformity of labeling within a cell population. nih.gov

Advanced microscopy techniques, such as confocal microscopy and live-cell imaging, provide spatial information about the labeled glycans. pnas.orgrsc.orgcellularimaging.nlresearchgate.net Confocal microscopy allows for the visualization of fluorescently labeled structures within cells with improved resolution and optical sectioning capabilities compared to traditional fluorescence microscopy. cellularimaging.nlglobalbioimaging.org This is useful for studying the localization of this compound-labeled glycoconjugates on the cell surface or within intracellular compartments like the Golgi apparatus and endosomes. pnas.org Live-cell imaging enables the tracking of dynamic processes, such as the trafficking of labeled glycans over time. pnas.orgcellularimaging.nlglobalbioimaging.org

Studies have utilized confocal microscopy to visualize cell surface bound polymers conjugated via this compound-mediated metabolic labeling. researchgate.net Time-lapse imaging with fluorescent probes has also been employed to monitor the trafficking of labeled cell-surface glycans. pnas.org

Molecular Biology Techniques for Gene Expression Analysis in Response to this compound Treatment

Molecular biology techniques are employed to investigate how this compound treatment might affect gene expression, providing insights into the cellular response to metabolic glycoengineering. While this compound is primarily used for glycan labeling, its metabolic processing could potentially influence cellular pathways and gene regulation.

Techniques such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) can be used to analyze changes in mRNA levels for specific genes or the entire transcriptome in cells treated with this compound. mdpi.compraxilabs.comozbiosciences.com qPCR allows for the quantification of the expression of target genes, while RNA-Seq provides a broader view of gene expression profiles. mdpi.compraxilabs.comozbiosciences.com

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations are valuable tools for understanding the behavior of this compound at the molecular level, including its interactions with enzymes and its incorporation into glycan structures. u-tokyo.ac.jpnih.govnih.govmdpi.com

Computational chemistry methods can be used to calculate the electronic structure and properties of this compound, providing insights into its reactivity. MD simulations can model the dynamic behavior of this compound in various environments, such as in solution or interacting with proteins involved in glycan biosynthesis. nih.govnih.govmdpi.com These simulations can help predict how this compound might be recognized and processed by cellular enzymes or how it might influence the conformation of growing glycan chains. nih.govnih.gov

MD simulations have been used to study the conformations of oligosaccharides, including those related to mannose, providing a basis for understanding how modifications like the incorporation of this compound might affect glycan structure and interactions. nih.gov Such simulations can offer detailed insights into the binding pockets of enzymes and the interactions between the sugar analog and amino acid residues. nih.gov

Development of Novel Assays for Metabolic Pathway Analysis

Research involving this compound also drives the development of novel assays to better understand its metabolic fate and the dynamics of glycan biosynthesis and trafficking. These assays often leverage the unique azide handle of this compound in conjunction with bioorthogonal chemistry and advanced detection methods.

One area of assay development focuses on tracking the metabolic conversion of this compound into azide-labeled sialic acid (SiaNAz) and its subsequent incorporation into various glycoconjugates. Assays can be designed to quantify SiaNAz levels in different cellular compartments or in specific classes of glycans (e.g., N-linked vs. O-linked). nih.gov

Another aspect involves developing assays to monitor the trafficking and turnover of this compound-labeled glycans on the cell surface. This can involve pulse-chase experiments where cells are labeled with this compound for a period (pulse) and then chased with unlabeled media, followed by monitoring the decrease in azide signal over time using flow cytometry or microscopy. thno.org

Future Directions and Emerging Research Avenues for Mannaz

Design of Next-Generation ManNAz Derivatives with Enhanced Research Capabilities

The development of next-generation this compound derivatives is focused on improving their cellular uptake, metabolic conversion efficiency, specificity, and the range of compatible bioorthogonal reactions. While per-O-acetylated N-azidoacetyl-D-mannosamine (Ac₄this compound) is commonly used due to enhanced cell permeability, concerns exist regarding potential non-specific reactions with protein cysteines thermofisher.comjci.org. Future efforts are directed towards designing derivatives that minimize such off-target effects while maintaining efficient metabolic incorporation into sialic acid pathways nih.govru.nl.

Researchers are exploring modifications at different positions of the this compound structure to alter its properties. For example, modifications at the C-2 position can lead to corresponding C-5 modified sialic acids, while C-4 modifications can result in C-7 modified sialic acid presentation ru.nl. The synthesis of these modified this compound derivatives is an active area, with optimized routes being developed for improved efficiency acs.org.

Furthermore, the design of this compound derivatives is being tailored for specific applications, such as cell-selective metabolic labeling. One approach involves caging this compound with responsive linkages, like pH-responsive carbonate ester linkages on polymer carriers, allowing for targeted release within specific cellular compartments acs.org. This strategy can enhance cell selectivity for metabolic labeling of sialylation, particularly in applications like bioimaging and targeted therapy acs.org.

Integration of this compound-Based Glycoengineering with Multi-Omics Technologies

Integrating this compound-based glycoengineering with multi-omics technologies represents a significant future direction for gaining a more comprehensive understanding of cellular processes. By metabolically labeling glycans with this compound and subsequently employing bioorthogonal chemistry for tagging and enrichment, researchers can facilitate detailed glycomics and glycoproteomics studies jci.orgstanford.edu.

The azide (B81097) handle introduced by this compound allows for selective conjugation with probes (e.g., biotinylated or fluorescent tags) that can be used for enrichment and downstream analysis via mass spectrometry (MS) stanford.edu. This enables the identification and quantification of sialoglycoproteins, providing insights into their expression levels and modifications under different biological conditions stanford.edu.

Combining this glyco-centric information with data from other omics layers, such as proteomics, transcriptomics, and lipidomics, can reveal intricate relationships between glycosylation and other cellular pathways. This integrated approach can help decipher the functional roles of specific glycan structures in complex biological processes, disease progression, and therapeutic responses. For instance, analyzing changes in sialylation patterns identified through this compound labeling alongside proteomic changes can shed light on how aberrant glycosylation affects protein function and cellular signaling.

Exploring this compound Applications in Unconventional Biological Systems and Model Organisms

Researchers are beginning to utilize metabolic glycoengineering with this compound in organisms such as Caenorhabditis elegans and Drosophila, among others thermofisher.com. These models offer unique advantages for genetic manipulation, high-throughput screening, and studying biological processes in a whole-organism context nih.govantibodies-online.com. Applying this compound in these systems allows for the investigation of sialylation in different evolutionary contexts and its roles in various biological phenomena, including development, immunity, and host-pathogen interactions.

Furthermore, this compound-based glycoengineering can be applied to study glycosylation in specific cell types or even within complex tissues and ex vivo cultures nih.govstanford.edu. This enables researchers to investigate cell-type-specific glycosylation patterns and their functional implications in a more physiologically relevant setting stanford.edu.

Advancements in Bioorthogonal Reaction Methodologies for Complex Biological Environments

Significant advancements in bioorthogonal reaction methodologies are crucial for expanding the utility of this compound in increasingly complex biological environments, including live cells and whole organisms acs.orgresearchgate.netnih.gov. The azide group introduced by this compound is highly bioorthogonal, meaning it does not interfere with native biological processes acs.orgnih.gov. However, the efficiency and biocompatibility of the subsequent click chemistry reaction remain areas of active development.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction with azides, but the toxicity of copper ions can be a limitation in live systems mdpi.comacs.org. Efforts are focused on developing more biocompatible copper catalysts or entirely copper-free click chemistry approaches mdpi.comacs.org. Strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained alkynes, is a prominent copper-free alternative that is being refined for faster kinetics and improved efficiency in biological settings mdpi.comnih.gov.

Researchers are also exploring other bioorthogonal reactions compatible with the azide handle, such as the inverse electron-demand Diels-Alder reaction with tetrazines nih.gov. Developing faster, more selective, and less toxic bioorthogonal reactions will enhance the sensitivity and applicability of this compound-based metabolic labeling for imaging, probing, and manipulating glycans in living systems researchgate.netnih.gov. This includes the design of novel bioorthogonal probes with improved cell permeability and targeting capabilities nih.gov.

Q & A

Basic Research Questions

Q. How to formulate a measurable research question on ManNaz’s biochemical mechanisms?

  • Methodology :

Define the independent variable (e.g., concentration of this compound) and dependent variable (e.g., enzyme inhibition rate).

Contextualize the question within existing literature (e.g., "How does this compound inhibit [specific enzyme] in [organism/cell line] under [conditions]?").

Test feasibility by reviewing available protocols (e.g., spectrophotometric assays for enzyme activity).

  • References:

Q. What experimental designs are suitable for preliminary studies on this compound’s stability?

  • Methodology :

Use factorial design to test variables like pH, temperature, and light exposure.

Include control groups (e.g., untreated samples) and triplicate measurements to assess variability.

Document equipment specifications (e.g., HPLC column type) to ensure reproducibility.

  • References:

Q. How to ensure reproducibility in synthesizing this compound?

  • Methodology :

Publish detailed synthesis steps, including catalysts, reaction times, and purification methods.

Validate purity via NMR and mass spectrometry, reporting retention times and spectral peaks.

Share raw data in supplementary materials (e.g., crystallography files).

  • References:

Advanced Research Questions

Q. How to reconcile contradictions in this compound’s reported pharmacological efficacy across studies?

  • Methodology :

Conduct a meta-analysis of dose-response data, adjusting for variables like cell type or assay method.

Use sensitivity analysis to identify outlier studies or confounding factors (e.g., solvent differences).

Validate findings with in vivo models if prior data are exclusively in vitro.

  • References:

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

  • Methodology :

Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal data distributions.

Use sigmoidal curve fitting (e.g., Hill equation) to model EC50 values.

Report confidence intervals and effect sizes to quantify uncertainty.

  • Example Data Table:
ModelApplicationSoftware Tool
Hill EquationSigmoidal dose-response curvesGraphPad Prism
ANOVAMulti-group comparisonsR/Bioconductor
LOESSNon-parametric smoothingPython SciPy
  • References:

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s mechanism of action?

  • Methodology :

Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify impacted biological processes.

Apply machine learning (e.g., random forests) to prioritize key biomarkers.

Cross-validate findings with orthogonal methods (e.g., CRISPR knockdown of candidate genes).

  • References:

Data Conflict Resolution

Q. How to address discrepancies in this compound’s cytotoxicity profiles between academic and industrial studies?

  • Methodology :

Compare experimental conditions (e.g., cell passage number, serum concentration).

Replicate assays using standardized protocols (e.g., ISO-certified cytotoxicity kits).

Perform Bland-Altman analysis to assess inter-lab variability.

  • References:

Research Design & Validation

Q. What validation strategies are critical for confirming this compound’s target specificity?

  • Methodology :

Use siRNA silencing or CRISPR-Cas9 knockout of the putative target.

Employ orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays).

Cross-reference with chemical probes (e.g., competitive inhibitors).

  • References:

Manuscript Preparation

Q. How to structure a discussion section addressing this compound’s unexpected in vivo results?

  • Methodology :

Contrast findings with prior hypotheses, citing conflicting literature.

Propose mechanistic explanations (e.g., metabolite interference, protein binding).

Suggest follow-up experiments (e.g., pharmacokinetic studies).

  • References:

Key Considerations for this compound Research

  • Data Transparency : Share raw spectra, chromatograms, and code for computational analyses .
  • Interdisciplinary Collaboration : Partner with statisticians for complex data modeling .
  • Ethical Reporting : Avoid "adjusting" data to fit hypotheses; disclose all methodological limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ManNaz
Reactant of Route 2
Reactant of Route 2
ManNaz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.